5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one
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Overview
Description
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes a furo[3,4-b]pyridine moiety and a piperidinone ring. The spiro linkage between these rings imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furo[3,4-b]pyridine derivatives and piperidinone derivatives can be reacted in the presence of a suitable catalyst to form the spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5H-spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]
- 5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride
Uniqueness
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one stands out due to its specific spiro linkage and the combination of furo[3,4-b]pyridine and piperidinone rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
spiro[furo[3,4-b]pyridine-7,4'-piperidine]-5-one |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-2-1-5-13-9(8)11(15-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2 |
InChI Key |
ZJEXQBQJGSAHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=N3)C(=O)O2 |
Origin of Product |
United States |
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